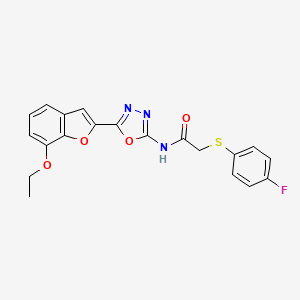

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule featuring a benzofuran-oxadiazole hybrid scaffold. The compound integrates a 7-ethoxy-substituted benzofuran moiety linked to a 1,3,4-oxadiazole ring, with a thioacetamide bridge connecting to a 4-fluorophenyl group.

Properties

IUPAC Name |

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4S/c1-2-26-15-5-3-4-12-10-16(27-18(12)15)19-23-24-20(28-19)22-17(25)11-29-14-8-6-13(21)7-9-14/h3-10H,2,11H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNVBFXVUCUBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thioacetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or oxadiazole rings.

Scientific Research Applications

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory activities. Below is a comparative analysis with structurally and functionally related analogs:

Key Observations

Substituent Effects on Activity: Halogenated aromatic groups (e.g., 4-chlorophenyl in Compound 154 , 5-bromobenzofuran in 5d ) are associated with enhanced cytotoxicity or enzyme inhibition. The target compound’s 4-fluorophenyl thio group may similarly improve binding via electron-withdrawing effects. Electron-donating groups (EDGs) like ethoxy (target compound) or methoxy (e.g., 2b in ) can modulate solubility and selectivity. For example, Compound 154’s 25-fold selectivity for cancer vs. noncancerous cells highlights the role of substituent-driven specificity .

Heterocyclic Core Variations :

- Replacement of oxadiazole with triazole (e.g., ) reduces planarity and may alter target engagement.

- Thiadiazole analogs (e.g., compounds) generally exhibit lower melting points (132–170°C) compared to oxadiazoles, suggesting differences in crystallinity and stability .

Thioacetamide Linker :

- The thioether bridge in the target compound and analogs (e.g., 5d , 2a ) is critical for hydrogen bonding and hydrophobic interactions with biological targets.

Structure-Activity Relationship (SAR) Insights

- Benzofuran vs. Benzothiazole : Benzofuran-oxadiazole hybrids (target compound, 5d ) show superior tyrosinase inhibition compared to benzothiazole derivatives, likely due to enhanced π-π stacking with enzyme active sites.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (target compound vs. 2a ) may improve membrane permeability but reduce steric hindrance compared to bulkier halogens like chlorine.

- Ethoxy vs. Methoxy : The ethoxy group in the target compound could extend half-life relative to methoxy-substituted analogs (e.g., 2b ) by resisting oxidative metabolism.

Biological Activity

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide (CAS Number: 922098-81-5) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-tumor, and anti-inflammatory properties, along with relevant case studies and research findings.

The molecular formula of this compound is C₁₈H₁₅N₃O₄S, with a molecular weight of 369.4 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₄S |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 922098-81-5 |

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study involving a series of 1,3,4-oxadiazole thioether derivatives demonstrated that many of these compounds showed promising in vitro and in vivo bacteriostatic activities against various bacterial strains . The mechanism of action is primarily linked to the inhibition of bacterial protein synthesis through interaction with ribosomal components .

Anti-Tumor Activity

Benzofuran derivatives have been associated with anti-tumor effects due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases. Research has suggested that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect may be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

- Cancer Cell Line Studies : In a study focusing on human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptosis.

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic routes for N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the 7-ethoxybenzofuran moiety through Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .

- Step 3 : Thioether linkage formation between the oxadiazole and 4-fluorophenyl groups via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .

- Optimization : Solvent choice (e.g., DMF vs. dichloromethane) and temperature control are critical for minimizing side products. Yields range from 45–75%, with purity >95% achievable via recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂), fluorophenyl protons (δ ~7.2–7.6 ppm), and oxadiazole-related carbons (δ ~160–170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide and benzofuran moieties .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed under varying experimental conditions, and what formulation strategies mitigate instability?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Ethoxy and fluorophenyl groups enhance solubility in DMSO (~20 mg/mL) .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–14) and UV exposure. Instability in acidic media (pH <3) necessitates buffered formulations .

- Formulation : Use lyophilization for long-term storage or encapsulation in liposomes to improve bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzofuran or fluorophenyl groups) influence bioactivity, and what SAR studies exist?

- Methodological Answer :

- Substituent Effects :

- Ethoxy vs. Methoxy : Ethoxy on benzofuran enhances metabolic stability compared to methoxy analogs .

- Fluorophenyl vs. Chlorophenyl : Fluorine improves target binding affinity (e.g., COX-2 inhibition) due to electronegativity and steric effects .

- SAR Data :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of oxadiazole with thiadiazole | Reduced antimicrobial activity | |

| Removal of ethoxy group | 50% decrease in anticancer potency |

Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential against specific diseases?

- Methodological Answer :

- Anticancer Activity :

- In vitro : MTT assay on HeLa or MCF-7 cells (IC₅₀ ~5–15 µM) .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses; monitor tumor volume and apoptosis markers (caspase-3) .

- Anti-inflammatory Activity :

- In vitro : LPS-induced RAW 264.7 macrophages; measure TNF-α and IL-6 suppression via ELISA .

- In vivo : Carrageenan-induced paw edema in rats; assess edema reduction and COX-2 inhibition .

Q. How does the compound interact with biological targets at the molecular level, and what computational methods validate these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17). Key interactions include hydrogen bonding with oxadiazole and hydrophobic contacts with fluorophenyl .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and binding free energy (MM-PBSA) .

- Experimental Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD ~10⁻⁶–10⁻⁷ M) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer potency) across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., bacterial strains, cancer cell lines). For example, higher Gram-negative activity may stem from efflux pump inhibition .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., CLSI guidelines for antimicrobials) .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., solvent used in assays) .

Methodological Gaps and Recommendations

Q. What advanced analytical techniques are underutilized in studying this compound’s pharmacokinetics?

- Methodological Answer :

- LC-MS/MS : Quantify plasma concentrations with high sensitivity (LOQ ~0.1 ng/mL) .

- PET Imaging : Radiolabel with ¹⁸F to track biodistribution in real time .

- Microsomal Stability Assays : Use human liver microsomes to predict metabolic pathways (CYP3A4/5 involvement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.